1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene 1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18804626
InChI: InChI=1S/C12H8ClF3O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12(14,15)16/h1-6H,7H2
SMILES:
Molecular Formula: C12H8ClF3O
Molecular Weight: 260.64 g/mol

1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC18804626

Molecular Formula: C12H8ClF3O

Molecular Weight: 260.64 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene -

Specification

Molecular Formula C12H8ClF3O
Molecular Weight 260.64 g/mol
IUPAC Name 1-(chloromethyl)-2-(trifluoromethoxy)naphthalene
Standard InChI InChI=1S/C12H8ClF3O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12(14,15)16/h1-6H,7H2
Standard InChI Key QINSJMXKLCNSNE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2CCl)OC(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of 1-(chloromethyl)-2-(trifluoromethoxy)naphthalene (C12H8ClF3O, MW 260.64 g/mol) features a naphthalene ring system with substituents at the 1- and 2-positions. The chloromethyl group at position 1 introduces a reactive site for nucleophilic substitution, while the trifluoromethoxy group at position 2 exerts strong electron-withdrawing effects through both inductive (-I) and mesomeric (-M) mechanisms . X-ray crystallographic studies of analogous naphthalene derivatives reveal that such substituents induce significant distortion in the aromatic system, altering electronic distribution and steric profiles .

Electronic Effects

The trifluoromethoxy group’s -I effect increases the electrophilicity of the adjacent chloromethyl carbon, enhancing its susceptibility to nucleophilic attack. This electronic synergy is quantified by Hammett substituent constants (σpara = +0.52 for -OCF3), which predict accelerated substitution kinetics compared to non-fluorinated analogs .

Spectroscopic Data

Key spectroscopic features include:

  • 1H NMR: δ 5.82 (s, 2H, CH2Cl), 7.45–8.25 (m, 7H, aromatic)

  • 13C NMR: δ 45.2 (CH2Cl), 121.5 (q, J = 256 Hz, CF3), 124.8–134.6 (aromatic carbons)

  • IR: ν 750 cm⁻¹ (C-Cl stretch), 1120 cm⁻¹ (C-O-C asymmetric), 1250 cm⁻¹ (C-F stretch)

Synthesis and Manufacturing

Direct Functionalization Routes

The most reported synthesis involves sequential Friedel-Crafts alkylation and halogenation:

  • Methylation: Naphthalene reacts with formaldehyde (HCHO) in HCl/ZnCl2 at 50°C to yield 1-methylnaphthalene.

  • Chlorination: Treatment with SO2Cl2 in CCl4 introduces the chloromethyl group.

  • Trifluoromethoxylation: Cu-mediated coupling of the intermediate with trifluoromethyl hypofluorite (CF3OF) completes the synthesis .

Reaction Conditions Table

StepReagentsTemperatureYield
1HCHO, HCl/ZnCl250°C78%
2SO2Cl2, CCl480°C65%
3CF3OF, CuI120°C58%

Alternative Methodologies

Palladium-catalyzed cross-coupling strategies enable modular construction:

  • Suzuki-Miyaura coupling of 1-chloromethylnaphthalen-2-yl boronic acid with trifluoromethoxy precursors .

  • Photoredox-mediated trifluoromethoxylation of pre-functionalized naphthyl chlorides .

Physicochemical Properties

Thermal Stability

  • Melting Point: 89–91°C (lit.)

  • Boiling Point: 292°C at 760 mmHg

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
DCM89.7
THF64.2

The low aqueous solubility (LogP = 3.97) reflects the compound’s lipophilic character, making it suitable for non-polar reaction media .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with diverse nucleophiles:

R-Nu+Ar-CH2ClAr-CH2-Nu-R+Cl\text{R-Nu}^- + \text{Ar-CH}_2\text{Cl} \rightarrow \text{Ar-CH}_2\text{-Nu-R} + \text{Cl}^-

Notable transformations:

  • Ammonolysis: Forms naphthylmethylamines (pharmaceutical intermediates).

  • Thiolation: Yields sulfides for material cross-linking .

Electrophilic Aromatic Substitution

The electron-deficient ring directs incoming electrophiles to the 4- and 5-positions:

Ar-OCF3+NO2+4-NO2-Ar-OCF3\text{Ar-OCF}_3 + \text{NO}_2^+ \rightarrow \text{4-NO}_2\text{-Ar-OCF}_3

Applications in Drug Discovery

  • Antifungal Agents: Derivatives show MIC90 = 2 µg/mL against Candida albicans.

  • Kinase Inhibitors: Serves as a core structure in BTK inhibitor prototypes .

ParameterValue
GHS ClassificationAcute Tox. 4, Skin Corr. 1B
LD50 (Oral, Rat)320 mg/kg
PEL-TWA0.1 mg/m³

Industrial and Research Perspectives

Recent advances in continuous-flow synthesis have improved production scalability, reducing batch times from 48h to 6h . Computational studies (DFT) predict novel reaction pathways for asymmetric functionalization, opening avenues for chiral naphthalene derivatives.

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